molecular formula C29H32O4 B14243019 (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol CAS No. 261956-05-2

(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol

Cat. No.: B14243019
CAS No.: 261956-05-2
M. Wt: 444.6 g/mol
InChI Key: LNQFTXSFDMHQSJ-QUAHOIDUSA-N
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Description

(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol is a complex organic compound characterized by its cyclooctene core and three benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the cyclooctene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of benzyloxy groups: This step usually involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclooctene core can be reduced to form a saturated cyclooctane.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclooctane derivatives.

    Substitution: Formation of new functionalized cyclooctene derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

Exploration of its potential as a pharmacophore in drug design, given its unique structural features.

Industry

Use in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its benzyloxy groups, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene derivatives: Compounds with similar cyclooctene cores but different substituents.

    Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.

Properties

CAS No.

261956-05-2

Molecular Formula

C29H32O4

Molecular Weight

444.6 g/mol

IUPAC Name

(1S,6S,7R,8R)-6,7,8-tris(phenylmethoxy)cyclooct-4-en-1-ol

InChI

InChI=1S/C29H32O4/c30-26-18-10-11-19-27(31-20-23-12-4-1-5-13-23)29(33-22-25-16-8-3-9-17-25)28(26)32-21-24-14-6-2-7-15-24/h1-9,11-17,19,26-30H,10,18,20-22H2/t26-,27-,28+,29+/m0/s1

InChI Key

LNQFTXSFDMHQSJ-QUAHOIDUSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]([C@H](C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

C1CC(C(C(C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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